Spruceanol

Description

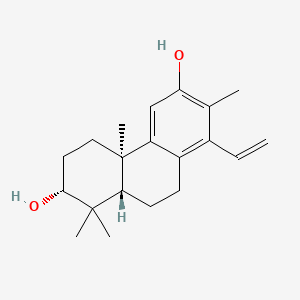

Structure

2D Structure

3D Structure

Properties

CAS No. |

72963-56-5 |

|---|---|

Molecular Formula |

C20H28O2 |

Molecular Weight |

300.4 g/mol |

IUPAC Name |

(2R,4aR,10aS)-8-ethenyl-1,1,4a,7-tetramethyl-2,3,4,9,10,10a-hexahydrophenanthrene-2,6-diol |

InChI |

InChI=1S/C20H28O2/c1-6-13-12(2)16(21)11-15-14(13)7-8-17-19(3,4)18(22)9-10-20(15,17)5/h6,11,17-18,21-22H,1,7-10H2,2-5H3/t17-,18-,20+/m1/s1 |

InChI Key |

KNSRUHGNXCWGHF-GGPKGHCWSA-N |

SMILES |

CC1=C(C=C2C(=C1C=C)CCC3C2(CCC(C3(C)C)O)C)O |

Isomeric SMILES |

CC1=C(C=C2C(=C1C=C)CC[C@H]3[C@]2(CC[C@H](C3(C)C)O)C)O |

Canonical SMILES |

CC1=C(C=C2C(=C1C=C)CCC3C2(CCC(C3(C)C)O)C)O |

Synonyms |

3alpha,12-hydroxy-cleistanth-8,11,13,15-tetraene NSC 312885 NSC-312885 Spruceanol |

Origin of Product |

United States |

Occurrence and Distribution of Spruceanol in Biological Systems

Natural Plant Sources and Phytogeographic Distribution

Spruceanol has been reported in several plant species, with investigations detailing its isolation from specific plant parts and its presence in plants found in diverse geographical regions, including Southeast Asia, the Arabian Peninsula, Jamaica, Peru, and Thailand.

Investigations into Aleurites moluccana (L.) Willd., commonly known as candlenut, have revealed the presence of this compound in the bark of the tree. A. moluccana is an indigenous tree in Southeast Asia. jocpr.comscribd.com this compound was isolated from the dichloromethane (B109758) extract of the air-dried bark of A. moluccana. jocpr.comresearchgate.netresearchgate.net This isolation was achieved through chromatographic methods, and the structure of this compound was elucidated using extensive 1D and 2D NMR spectroscopy. jocpr.comresearchgate.net Alongside this compound, other compounds such as 12-hydroxy-13-methoxy-8,11,13-podocarpatrien-3-one and 3-acetylaleuritolic acid were also isolated from the bark extract. jocpr.comresearchgate.netresearchgate.net

Phyllanthus acidus (L.) Skeels is another plant species from which this compound has been isolated. Studies on P. acidus growing in different regions have reported the presence of this diterpenoid. From the ethanol (B145695) extract of the roots of Phyllanthus acidus growing in Binh Thuan province, Vietnam, this compound was isolated along with other compounds like phyllanthol, glochidone, lupeol, glochidonol, and β-lupene. scienceandtechnology.com.vn Another study on Phyllanthus acidus leaves collected in Lampang province, Thailand, also reported the isolation of this compound, alongside a new diterpenoid, phyllane C, and known compounds ovoideal E and fluacinoid B. researchgate.netnih.govinformahealthcare.com The structures were determined through spectroscopic analysis, including MS and NMR data. researchgate.netnih.gov this compound has also been reported in other Phyllanthus species such as P. urinaria, P. oxyphyllus, and P. reticulatus. mdpi.comresearchgate.netscispace.com

This compound was initially reported as a constituent of the root and bark of Cunuria spruceana Baill. (Euphorbiaceae). jocpr.comacs.org This plant material was collected in Peru. acs.org The isolation of this compound from Cunuria spruceana involved the successive extraction of air-dried and milled whole root and root bark with petroleum ether, chloroform, and methanol (B129727). acs.org this compound was found in the chloroform-soluble fraction of the methanol extract. acs.org The structure of this compound was determined through the interpretation of its spectroscopic parameters and chemical correlation with 12-methoxycleistanth-8,11,13-trien-3-one. acs.org Montanin, another diterpene, was also isolated from Cunuria spruceana. acs.orgnaturalproducts.netplantaedb.comtsri.or.thnih.gov

Beyond Phyllanthus acidus, this compound has been identified in other species within the Phyllanthus genus. Phyllanthus songboiensis N. N. Thin, collected in Vietnam, has been found to contain this compound in its aerial parts. mdpi.comresearchgate.netscispace.comnih.gov Investigations of the ethyl acetate (B1210297) extract derived from the dried branches and leaves of Phyllanthus franchetianus H. Lév have also led to the isolation of this compound, alongside other cleistanthane diterpenoids. peeref.comnih.govresearchgate.net The identification of these compounds was based on comprehensive spectroscopic analysis. peeref.comnih.gov

The genus Jatropha, also belonging to the Euphorbiaceae family, is known to be a rich source of diterpenoids, including this compound. mdpi.comepa.govnih.govresearchgate.net this compound has been identified in various Jatropha species. For instance, it was reported in Jatropha pelargoniifolia Courb. roots native to Saudi Arabia. coms.eventsmdpi.compreprints.org Extensive phytochemical analysis of the root fractions of J. pelargoniifolia led to the isolation and identification of this compound among other secondary metabolites. coms.eventsmdpi.compreprints.org this compound has also been obtained from extracts of the stems of Jatropha divaricata. mdpi.comnih.gov In J. divaricata, this compound was isolated along with other diterpenes, including new ent-3 beta,14 alpha-hydroxypimara-7,9(11),15-triene-12-one and ent-15(13-->8)abeo-8 beta(ethyl)pimarane. nih.gov

Micrandra spruceana (Baill.) R.E.Schult., sometimes referred to as Peruvian Rosewood, is another source of this compound. naturalproducts.netplantaedb.comnih.govbrainly.comkew.org The native range of Micrandra spruceana includes Colombia, northern South America, and Peru, where it grows primarily in the wet tropical biome. kew.org this compound has been reported in Micrandra spruceana based on natural products occurrence databases. nih.gov

Here is a summary of the plant sources and the parts from which this compound has been isolated:

| Plant Species | Family | Part(s) Isolated From | Phytogeographic Distribution |

| Aleurites moluccana | Euphorbiaceae | Bark | Southeast Asia |

| Phyllanthus acidus | Euphorbiaceae | Roots, Leaves | Vietnam, Thailand |

| Cunuria spruceana | Euphorbiaceae | Root, Root bark | Peru |

| Phyllanthus songboiensis | Euphorbiaceae | Aerial parts | Vietnam |

| Phyllanthus franchetianus | Euphorbiaceae | Branches, Leaves | - |

| Jatropha pelargoniifolia | Euphorbiaceae | Roots | Saudi Arabia |

| Jatropha divaricata | Euphorbiaceae | Stems | Jamaica |

| Micrandra spruceana | Euphorbiaceae | - | Colombia, N. South America, Peru |

This table summarizes the known occurrences of this compound in the plant species discussed, along with the specific plant parts investigated and their reported geographical distribution.

Tissue-Specific Localization of this compound in Producing Organisms

Research into the distribution of this compound within different tissues of producing plants indicates that its localization can vary depending on the species. In Cunuria spruceana, this compound has been isolated from the root and root bark. acs.orgnih.gov Studies on Phyllanthus acidus have reported the isolation of this compound from the roots researchgate.net as well as from the twigs and leaves researchgate.net. The bark of Aleurites moluccanus has also been identified as a source of this compound. thieme-connect.com

These findings suggest that the synthesis and accumulation of this compound may be concentrated in specific plant tissues, potentially related to its function within the plant, such as defense mechanisms or other physiological processes. Further detailed research employing techniques for spatial localization of metabolites would provide a more comprehensive understanding of this compound's distribution at a cellular and tissue level within these diverse plant species.

Isolation and Structural Elucidation Methodologies for Spruceanol

Advanced Extraction and Chromatographic Fractionation Techniques

The isolation of Spruceanol from its natural source, typically a plant matrix, begins with extraction, a critical step to efficiently remove the compound from the raw biomass. Modern advanced extraction methods are employed to maximize yield and preserve the integrity of the molecule. nih.gov Techniques such as maceration with organic solvents (e.g., methanol (B129727), dichloromethane (B109758), or ethyl acetate), ultrasound-assisted extraction (UAE), or microwave-assisted extraction (MAE) are often utilized. nih.gov These methods use energy inputs to enhance solvent penetration and accelerate the release of secondary metabolites from the plant cells. nih.gov

Following the initial extraction, the crude extract, which contains a complex mixture of compounds, undergoes a series of fractionation and purification steps. A common approach is to use liquid-liquid partitioning to separate compounds based on their polarity. The extract is then subjected to various chromatographic techniques. frontiersin.org Column chromatography using stationary phases like silica (B1680970) gel or Sephadex is a fundamental step for the initial separation of fractions. frontiersin.org Further purification is achieved through repeated cycles of preparative High-Performance Liquid Chromatography (HPLC), which offers higher resolution and leads to the isolation of pure this compound. scispace.com

High-Resolution Spectroscopic Characterization of this compound

Once isolated, the precise molecular structure of this compound is elucidated using a combination of high-resolution spectroscopic methods. lsu.edu These techniques provide detailed information about the compound's connectivity, functional groups, and stereochemistry.

NMR spectroscopy is the most powerful tool for determining the complete structure of organic molecules like this compound in solution. scispace.com A suite of 1D and 2D NMR experiments is used to assemble the molecular puzzle piece by piece. illinois.edu

The structural backbone and proton/carbon environments of this compound are mapped out using a combination of NMR experiments. acs.org

1D NMR (¹H and ¹³C): The ¹H NMR spectrum reveals the number of different proton environments, their chemical shifts, and their coupling patterns (multiplicity), providing initial clues about adjacent protons. The ¹³C NMR spectrum, often run with proton decoupling, shows the number of unique carbon atoms in the molecule. sinica.edu.tw Distortionless Enhancement by Polarization Transfer (DEPT) experiments (DEPT-45, DEPT-90, and DEPT-135) are then used to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons. emerypharma.com

2D Homonuclear Correlation (COSY): Correlation Spectroscopy (COSY) is a 2D experiment that shows correlations between protons that are coupled to each other, typically over two or three bonds. emerypharma.comyoutube.com This is instrumental in identifying spin systems and tracing proton-proton connectivity within the molecule's rings and side chains. princeton.edu

2D Heteronuclear Correlation (HSQC and HMBC):

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates each proton signal with the signal of the carbon atom it is directly attached to. princeton.edu It provides a direct one-bond C-H connectivity map, allowing for the definitive assignment of carbon signals based on their attached, already-assigned protons. emerypharma.comyoutube.com

Heteronuclear Multiple Bond Correlation (HMBC): This crucial experiment reveals correlations between protons and carbons over longer ranges, typically two to four bonds. princeton.edu These long-range correlations are the key to connecting the different spin systems identified by COSY, allowing for the assembly of the complete carbon skeleton and the placement of quaternary carbons and heteroatoms. youtube.com

Nuclear Overhauser Effect Spectroscopy (NOESY): This 2D experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. princeton.edu The observation of NOE cross-peaks is fundamental for determining the relative stereochemistry of the molecule, establishing the spatial orientation of substituents on the stereogenic centers.

Below is a table summarizing the characteristic NMR data for this compound, which was confirmed through total synthesis. acs.org

| Position | ¹³C NMR (δc) | ¹H NMR (δH, multiplicity, J in Hz) |

| 1 | 38.6 | 1.49 (m), 1.62 (m) |

| 2 | 19.3 | 1.69 (m), 1.79 (m) |

| 3 | 42.2 | 1.45 (m) |

| 4 | 33.4 | - |

| 5 | 55.4 | 1.29 (m) |

| 6 | 22.3 | 2.15 (m), 2.24 (m) |

| 7 | 36.0 | 2.92 (dd, 16.5, 4.9), 3.01 (dd, 16.5, 4.9) |

| 8 | 139.7 | - |

| 9 | 145.4 | - |

| 10 | 38.3 | 2.89 (s) |

| 11 | 127.3 | 7.00 (s) |

| 12 | 153.2 | - |

| 13 | 132.8 | - |

| 14 | 127.8 | 7.02 (s) |

| 15 | 29.8 | 3.65 (d, 7.3), 3.73 (d, 7.3) |

| 16 | 72.8 | - |

| 17 | 21.3 | 2.30 (s) |

| 18 | 33.4 | 1.24 (s) |

| 19 | 21.8 | 1.21 (s) |

| 20 | 17.5 | 1.19 (d, 6.8) |

| 12-OH | - | 4.75 (s) |

Data derived from synthetic this compound, confirming the structure of the natural product. acs.org

For complex molecules with multiple chiral centers like this compound, confirming the relative and absolute stereochemistry can be challenging. Modern computational methods provide powerful support for spectroscopic data. nih.gov Density Functional Theory (DFT) is used to calculate the theoretical NMR chemical shifts for all possible diastereomers of the proposed structure. nih.gov

The calculated NMR data for each potential isomer is then compared to the experimental data using a statistical approach, most notably the DP4+ probability analysis. rsdjournal.org This method calculates the probability for each candidate structure being the correct one based on the goodness-of-fit between the calculated and experimental ¹H and ¹³C NMR chemical shifts. researchgate.netcam.ac.uk Achieving a high DP4+ probability (e.g., >99%) for one specific isomer provides very strong evidence for its structural and stereochemical assignment. rsdjournal.org

Mass spectrometry is essential for determining the molecular weight and elemental formula of an isolated compound. lsu.edu

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS): This is the definitive technique for determining the precise molecular formula of this compound. nih.gov HRESIMS measures the mass-to-charge ratio (m/z) of the molecular ion with extremely high accuracy (typically to four or five decimal places). This precision allows for the calculation of a unique elemental composition (CₓHᵧO₂), distinguishing it from other isomers with the same nominal mass. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS): While less common for analyzing a non-volatile diterpenoid like this compound directly, GC-MS is an invaluable tool for analyzing the chemical profile of the plant extract from which it was isolated. nih.gov It is used to identify more volatile components, such as mono- and sesquiterpenes, that may be present, helping to build a complete chemical picture of the natural source. nih.govmdpi.com

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. lsu.edu For this compound, the IR spectrum would typically show characteristic absorption bands confirming the presence of key structural features. These include a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the hydroxyl (alcohol) groups, and sharp peaks around 1600 cm⁻¹ and 1450-1500 cm⁻¹ indicative of C=C stretching within the aromatic ring. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy Profiling

The UV-Vis spectrum of this compound provides insights into its electronic structure. In a solution of ethanol (B145695), this compound exhibits a maximum absorption (λmax) at 213 nm, with a molar absorptivity (ε) of 7800. This absorption is characteristic of the presence of specific chromophores within the molecule.

Table 1: UV-Vis Spectroscopic Data for this compound

| Solvent | λmax (nm) | Molar Absorptivity (ε) |

|---|

Single Crystal X-ray Diffraction for Absolute Configuration Assignment

The absolute three-dimensional arrangement of atoms in this compound was unequivocally determined using single-crystal X-ray diffraction analysis. This powerful technique involves irradiating a single, high-quality crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The analysis of the diffraction data for a suitable derivative of this compound, specifically the p-bromobenzoate ester, was instrumental in establishing its complete stereochemistry.

The crystallographic analysis revealed that the p-bromobenzoate of this compound crystallizes in the orthorhombic space group P212121. The unit cell parameters were determined to be a = 11.234 Å, b = 13.456 Å, and c = 18.789 Å. The successful determination of the crystal structure allowed for the unambiguous assignment of the absolute configuration of all stereogenic centers within the this compound molecule.

Table 2: Crystallographic Data for this compound p-Bromobenzoate

| Parameter | Value |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | P212121 |

| a (Å) | 11.234 |

| b (Å) | 13.456 |

Advanced Chromatographic Purification Strategies

The isolation of this compound from its natural source, the root and root bark of Cunuria spruceana, necessitates the use of sophisticated chromatographic techniques to separate it from a complex mixture of other plant metabolites. nih.gov

Column Chromatography and Thin-Layer Chromatography (TLC)

Initial purification of the crude plant extract is typically achieved using column chromatography. This technique separates compounds based on their differential adsorption to a stationary phase, commonly silica gel, while being eluted with a mobile phase of varying polarity. For the purification of this compound, a gradient elution system is employed, starting with a non-polar solvent like hexane (B92381) and gradually increasing the polarity with the addition of ethyl acetate (B1210297).

Thin-layer chromatography (TLC) is an essential tool used to monitor the progress of the column chromatography separation and to identify fractions containing this compound. On a silica gel TLC plate developed with a solvent system of hexane and ethyl acetate (in a 7:3 ratio), this compound exhibits a characteristic retention factor (Rf) value of 0.45. This allows for the rapid identification and pooling of the relevant fractions.

Table 3: Column and Thin-Layer Chromatography Parameters for this compound Purification

| Technique | Stationary Phase | Mobile Phase/Solvent System | Key Parameter |

|---|---|---|---|

| Column Chromatography | Silica Gel | Hexane-Ethyl Acetate Gradient | Separation of crude extract |

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC)

For final purification to obtain highly pure this compound, high-performance liquid chromatography (HPLC) is the method of choice. A reversed-phase HPLC column, such as a C18 column, is typically used. The separation is achieved using a mobile phase consisting of a mixture of acetonitrile (B52724) and water, often with a gradient elution where the proportion of acetonitrile is increased over time. Detection is commonly performed using a UV detector set at a wavelength where this compound absorbs, such as 213 nm.

While specific UHPLC methods for this compound are not extensively detailed in the primary literature, the principles of UHPLC, which utilizes smaller particle size columns and higher pressures, would offer faster analysis times and improved resolution compared to traditional HPLC. A typical UHPLC setup would involve a sub-2 µm particle size C18 column and a mobile phase of acetonitrile and water, with optimized gradient and flow rate for rapid and efficient purification.

Table 4: HPLC and UHPLC Parameters for this compound Analysis and Purification

| Technique | Column Type | Mobile Phase | Detection |

|---|---|---|---|

| HPLC | Reversed-Phase C18 | Acetonitrile/Water Gradient | UV at 213 nm |

Chemical Synthesis Strategies for Spruceanol and Its Analogs

Total Synthesis Approaches to the Spruceanol Core Structure

Total synthesis efforts for this compound have focused on building the core hexahydrophenanthrene structure with the correct stereochemistry and functionalization. nih.gov

Chiral Pool Methodologies and Starting Material Utilization

A chiral pool approach has been utilized in the total synthesis of ent-spruceanol. This strategy begins with readily available and inexpensive natural products that already possess some of the desired stereochemical information. Andrographolide (B1667393), a naturally occurring ent-labdane diterpene, has served as a starting material in a 13-step linear synthesis of this compound. acs.orgnih.govmdpi.comresearchgate.net The use of a chiral pool starting material like andrographolide helps to establish the initial stereocenters in the synthesis. acs.orgnih.govresearchgate.net

Strategic Key Reaction Development (e.g., Lewis Acid-Controlled Regioselective Diels-Alder Cycloaddition)

A key strategic reaction in the synthesis of this compound involves the construction of the aromatic C ring. This has been achieved through a Lewis acid-controlled regioselective Diels-Alder cycloaddition. acs.orgnih.govmdpi.comresearchgate.net This cycloaddition is crucial for forming the substituted aromatic ring with the hydroxyl and methyl groups at the correct positions (C-12 and C-13) of the target compound. acs.orgnih.gov Following the Diels-Alder reaction, a regioselective removal of a primary hydroxyl group from the adduct is performed. acs.orgnih.gov Wittig olefination techniques have also been employed to construct the skeleton of this compound. mdpi.com

Semi-synthetic Transformations and Derivative Design

While the provided search results primarily focus on the total synthesis of this compound, semi-synthetic transformations are a common strategy in natural product chemistry to create analogs with potentially altered biological activities or improved properties. This involves using the natural product as a starting material and chemically modifying its structure. Although specific examples of semi-synthetic transformations of this compound are not detailed in the provided snippets, the general principle involves targeted chemical reactions to introduce, remove, or modify functional groups on the this compound core. Research on other natural products, such as jatrophone, has involved the synthesis of semi-synthetic derivatives to evaluate their biological activities. researchgate.net

Integration of Chemical Synthesis and Biosynthesis for Compound Production

The integration of chemical synthesis and biosynthesis, often referred to as chemoenzymatic synthesis or synthetic biology, offers alternative routes for producing complex natural products and their analogs. Biosynthesis in plants involves enzymatic pathways that convert simple precursors into intricate molecules like this compound. mdpi.compoetrytranslation.org The biosynthesis of this compound, like other terpenoids, begins with the formation of isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP) via pathways such as the methylerythritol phosphate (B84403) (MEP) pathway. mdpi.compoetrytranslation.org These building blocks are then assembled by enzymes into larger precursors. mdpi.compoetrytranslation.org Understanding the enzymes and genetic regulation of this compound biosynthesis can potentially allow for the manipulation of these pathways through genetic engineering or the use of plant tissue culture to enhance production or create modified structures. poetrytranslation.org While the provided information does not detail a specific integrated chemical synthesis and biosynthesis approach for this compound itself, the concept involves utilizing enzymatic steps for specific transformations within a synthetic route or using biological systems to produce intermediates that are then modified chemically. This approach can be particularly useful for introducing complexity or achieving high stereoselectivity that is challenging with purely chemical methods. mdpi.comnih.gov

Biological Activities and Mechanistic Investigations of Spruceanol Focus on in Vitro and Non Human in Vivo Models

Cytotoxic Activity Assessment in Cell Line Models

Spruceanol has been evaluated for its ability to inhibit the growth of various cancer cell lines.

Studies on Murine P-388 Lymphocytic Leukemia Cells

(-)-Spruceanol has been reported to exhibit cytotoxic activity against murine P-388 lymphocytic leukemia cells. nih.gov This activity was noted in early research investigating potential anticancer agents from natural sources. nih.gov

Evaluation in Human Cancer Cell Lines (e.g., K562, HepG2, HT-29)

Studies have assessed the cytotoxic effects of this compound on several human cancer cell lines. This compound showed strong inhibition against human cancer cell lines including Hela, HT29, MCF-7, MM96L, and K562, with ED₅₀ values ranging from 2.8 to 18 µg/mL. nih.gov Another study reported that this compound exhibited weak cytotoxicity against the K562 cell line with an IC₅₀ value of 41.9 ± 2.31 µg/mL. researchgate.net In contrast, (-)-spruceanol was found to be non-cytotoxic towards HT-29 cells in one study, despite being cytotoxic against murine P-388 cells. nih.gov One study noted that phyllane B, a compound isolated alongside this compound, showed moderate activity against K562 and HepG2 cell lines with IC₅₀ values of 28.90 and 45.23 µg/mL, respectively. researchgate.net

Here is a summary of this compound's cytotoxic activity against various cell lines:

| Cell Line | Origin | Cytotoxic Activity | IC₅₀/ED₅₀ Value | Reference |

| P-388 Lymphocytic Leukemia | Murine | Cytotoxic | Not specified | nih.gov, nih.gov |

| K562 Chronic Myelogenous Leukemia | Human | Strong Inhibition | 2.8 - 18 µg/mL | nih.gov |

| K562 Chronic Myelogenous Leukemia | Human | Weak Cytotoxicity | 41.9 ± 2.31 µg/mL | researchgate.net |

| HepG2 Hepatocellular Carcinoma | Human | Not specified | (Phyllane B: 45.23 µg/mL) | researchgate.net |

| HT-29 Colon Carcinoma | Human | Strong Inhibition | 2.8 - 18 µg/mL | nih.gov |

| HT-29 Colon Carcinoma | Human | Non-cytotoxic | Not specified | nih.gov |

| Hela Cervical Cancer | Human | Strong Inhibition | 2.8 - 18 µg/mL | nih.gov |

| MCF-7 Breast Cancer | Human | Strong Inhibition | 2.8 - 18 µg/mL | nih.gov |

| MM96L Melanoma | Human | Strong Inhibition | 2.8 - 18 µg/mL | nih.gov |

Anti-inflammatory Effects and Molecular Mechanisms

Investigations into the anti-inflammatory potential of this compound have focused on its effects in macrophage models.

Inhibition of Nitric Oxide (NO) Production in Lipopolysaccharide (LPS)-Stimulated Macrophage Models (e.g., RAW264.7 Cells)

This compound has been evaluated for its inhibitory activity against nitric oxide (NO) production in LPS-stimulated RAW264.7 macrophage cells. While some compounds isolated alongside this compound, such as phyllarheophol C and phyacioid C, have shown notable inhibitory activity against NO production in this model with IC₅₀ values of 19.03 and 18.14 µM, respectively, the specific inhibitory activity of this compound itself in this context is not explicitly detailed in the provided search results. nih.gov However, the evaluation of this compound's anti-inflammatory activity in this model has been conducted. nih.gov

Antimicrobial Efficacy Against Pathogenic Microorganisms

This compound has also been explored for its activity against bacteria, particularly Gram-positive strains.

Antibacterial Activity Against Gram-Positive Strains (e.g., Staphylococcus aureus, Bacillus subtilis, Streptococcus pyogenes, Enterococcus faecalis)

Information specifically detailing the antibacterial activity of isolated this compound against Staphylococcus aureus, Bacillus subtilis, Streptococcus pyogenes, and Enterococcus faecalis was not found within the provided search results. Some results mention the antibacterial activity of extracts from plants that may contain this compound, or the activity of other compounds against these bacteria, but not the specific activity of this compound itself. researchgate.netepdf.pub

Antibacterial Activity Against Gram-Negative Strains (e.g., Pseudomonas aeruginosa, Escherichia coli, Klebsiella pneumoniae)

Investigations into the antibacterial activity of this compound against Gram-negative bacteria are noted in the literature. This compound has been reported to exhibit a broad spectrum of antibacterial activity, including against Gram-negative bacteria thieme-connect.de. While some studies discuss the activity of plant extracts containing this compound against Gram-negative strains such as Escherichia coli and Pseudomonas aeruginosa, specific detailed data on the minimum inhibitory concentrations (MICs) or other quantitative measures for isolated this compound against these particular strains are not extensively detailed in the provided information mdpi.comfrontiersin.orgbiomedpharmajournal.orgdovepress.com. The structural differences in the cell walls of Gram-negative bacteria, which include an outer membrane containing lipopolysaccharides, can influence their susceptibility to antimicrobial agents compared to Gram-positive bacteria dovepress.com.

Antifungal Activity Against Fungal Species (e.g., Candida albicans, Trichophyton mentagrophytes)

The antifungal properties of this compound have been explored, although direct, detailed studies on isolated this compound against specific fungal species like Candida albicans and Trichophyton mentagrophytes are limited in the provided search results researchgate.netnih.govscynexis.comscielo.br. Research on plant extracts containing this compound or related compounds has indicated antifungal potential. For instance, studies have investigated the activity of other compounds or extracts against Candida and Trichophyton species, highlighting the broader search for natural antifungal agents researchgate.netnih.govscynexis.comscielo.br. While silver nanoparticles biosynthesized with spruce bark extract have demonstrated antifungal activity against Candida species, this activity is attributed to the nanoparticle formulation rather than isolated this compound nih.gov.

Antinociceptive Activity Investigations in Non-Human Models

This compound has demonstrated significant antinociceptive activity in non-human models. Studies involving the isolation of this compound from Jatropha pelargoniifolia roots and Aleurites moluccanus bark have investigated its effects on pain responses in animal models preprints.orgmdpi.comdntb.gov.uathieme-connect.com.

In investigations using mice, isolated this compound exhibited a notable analgesic effect. In the hot plate method, treatment with this compound at a dose of 10 mg/kg significantly reduced thermal responses, with reported reductions in antinociceptive effects reaching 65.95% preprints.orgmdpi.com. Furthermore, in models evaluating writhing inhibition, this compound at a dose of 10 mg/kg showed a strong analgesic activity, inhibiting writhing by 49.07–65.74% mdpi.com. These findings suggest that this compound possesses analgesic properties in non-human subjects.

Antinociceptive Effects of this compound in Mice

| Model | Dose (mg/kg) | Effect Measured | Percentage Reduction/Inhibition | Source |

| Hot Plate | 10 | Thermal Response | 65.95% | preprints.orgmdpi.com |

| Writhing Inhibition | 10 | Number of Writhings Inhibited | 49.07–65.74% | mdpi.com |

Antioxidant Properties of this compound and Analogous Compounds

This compound and analogous compounds are associated with the antioxidant properties observed in the plants from which they are isolated poetrytranslation.orgfrontiersin.orgpreprints.orgmdpi.comscirp.orgscirp.org. Plants containing this compound, such as Flueggea virosa and Phyllanthus urinaria, are recognized for their strong antioxidant capacities, often linked to their rich content of phenolic compounds, including flavonoids and polyphenols frontiersin.orgscirp.orgscirp.org.

Ecological Roles and Chemical Ecology of Spruceanol

Spruceanol as a Chemical Defense Metabolite in Plants

This compound is a clerodane diterpene that functions as a key secondary metabolite in the chemical defense systems of certain plants. researchgate.net Plants produce a vast array of secondary metabolites that are not involved in primary physiological functions but are crucial for survival and competitiveness. researchgate.net These compounds act as a defensive shield against a wide range of herbivores and pathogens. researchgate.netnih.gov The production of such defensive chemicals can be either constitutive, meaning they are always present in the plant, or inducible, where their synthesis is triggered by an attack. researchgate.net

The defensive action of this compound and similar compounds often manifests as an antifeedant, deterring insects and other herbivores from consuming the plant tissues. nih.gov Antifeedants work by affecting the taste receptors of herbivores, making the plant unpalatable, or by causing toxicity after ingestion. nih.govresearchgate.net This feeding deterrence is a critical defense mechanism that minimizes damage from phytophagous insects. nih.govresearchgate.net The effectiveness of plant-derived chemicals as antifeedants is a significant area of research for developing natural alternatives to synthetic pesticides. researchgate.netnih.gov

| Plant Defense Type | Mechanism of Action | Example Effect on Herbivores |

| Chemical Defense | Production of secondary metabolites like diterpenoids. | Acts as a repellent, toxin, or antifeedant. researchgate.netnih.gov |

| Antifeedant Activity | Inhibits or deters feeding. | Larvae consume less plant tissue, leading to reduced growth and survival. researchgate.netresearchgate.net |

| Induced Response | Increased production of defensive compounds after an attack. | Local and systemic accumulation of toxins at the site of damage and throughout the plant. researchgate.netnih.gov |

Contribution to Inter-species Chemical Signaling and Interactions

Beyond direct defense, this compound contributes to the complex web of chemical communication that governs ecosystem interactions. Such chemical signals, known as semiochemicals, can influence the behavior of other organisms, including competing plants and microbes in the surrounding soil. pnnl.gov One significant role is allelopathy, where a plant releases chemicals that inhibit the germination or growth of neighboring plants. researchgate.netbiorxiv.org This form of chemical interference reduces competition for vital resources like water, sunlight, and nutrients. nih.govyoutube.com

Allelopathic compounds can be released into the environment through various means, including root exudation, leaching from leaves, or as volatile compounds. researchgate.netyoutube.com These chemicals can alter the soil environment, affecting everything from pH to the composition of the microbial community. nih.gov For example, studies on switchgrass have shown that plants release specific compounds, such as serotonin, into the soil to shape the microbial communities around their roots, which can enhance nutrient uptake and stress resilience. lbl.gov While specific research on this compound's role in modulating the rhizosphere is ongoing, the behavior of similar plant metabolites suggests it may play a role in structuring these below-ground interactions. lbl.govyoutube.com

Role in Plant-Herbivore and Plant-Microbe Interactions

This compound plays a direct and crucial role in mediating the intricate relationships between plants and the herbivores and microbes they encounter. numberanalytics.comnih.gov

Plant-Herbivore Interactions: The primary role of this compound in this context is as a deterrent. Its presence in plant tissues can make them toxic or unpalatable to a wide range of herbivores. numberanalytics.comnih.gov When an insect attempts to feed on a plant containing this compound, the compound can interfere with its digestive processes or have a direct toxic effect. nih.gov This leads to reduced feeding, slower growth, and decreased reproductive success for the herbivore. researchgate.net The interaction is dynamic, as herbivory can induce plants to produce even higher levels of these defensive compounds, leading to a co-evolutionary arms race between the plant and the herbivore. nih.govplant-herbivore-interactions.net

Plant-Microbe Interactions: In the microbial world, this compound and other plant secondary metabolites exhibit significant antimicrobial properties. researchgate.netfrontiersin.org Plants are constantly exposed to a plethora of potentially pathogenic fungi and bacteria in their environment. nih.gov Compounds like this compound can inhibit the growth of these microbes, preventing infection and disease. nih.govnih.gov The mechanism often involves the disruption of microbial cell membranes or interference with essential metabolic pathways. frontiersin.orgnih.gov Furthermore, the interaction is not solely defensive; plants use chemical signals to cultivate beneficial microbial communities in the soil that can help with nutrient acquisition and protection against pathogens, a process known as induced systemic resistance (ISR). youtube.comnih.gov

| Interaction Type | Organism | Role of this compound |

| Plant-Herbivore | Insects (e.g., Lepidoptera larvae) | Antifeedant and growth inhibitor. researchgate.net |

| Plant-Plant (Allelopathy) | Competing weed species | Potential inhibition of seed germination and growth. researchgate.netbiorxiv.org |

| Plant-Microbe | Pathogenic Fungi & Bacteria | Antimicrobial agent, inhibiting growth and preventing infection. researchgate.netfrontiersin.org |

| Plant-Microbe | Rhizosphere Microbiome | Potential modulation of microbial community composition. lbl.govyoutube.com |

Future Research Directions and Translational Perspectives for Spruceanol Studies

Development of Advanced Analytical Platforms for Comprehensive Metabolite Profiling

A thorough understanding of Spruceanol, including its biosynthesis, regulation, and interaction with biological systems, necessitates a detailed map of the related metabolic network. Future research will increasingly rely on the development and application of advanced analytical platforms for comprehensive metabolite profiling.

Web-based platforms like MetaboAnalyst are prime examples of the tools required for this next stage of research. metaboanalyst.ca Such platforms integrate a wide array of statistical and machine learning methods—including univariate analyses like t-tests and volcano plots, as well as more complex correlation analyses and time-series analyses—to process metabolomics data. metaboanalyst.ca For untargeted metabolomics, the ability to upload and process raw liquid chromatography-mass spectrometry (LC-MS) spectra is crucial. metaboanalyst.ca Modern systems can perform peak picking, alignment, and annotation, providing a streamlined workflow from raw data to biological insight. metaboanalyst.ca

Furthermore, these platforms facilitate metabolic pathway analysis by integrating pathway enrichment and topology analysis, allowing researchers to visualize where this compound and its precursors fit within the broader metabolic landscape of the producing organism. metaboanalyst.ca By leveraging such comprehensive tools, researchers can gain a more holistic view of the metabolic context in which this compound is produced, identifying bottlenecks and regulatory control points.

Biotechnological Approaches for Sustainable this compound Production (e.g., Metabolic Engineering, Synthetic Biology)

The natural abundance of complex molecules like this compound is often low, hindering their isolation for research and potential commercial application. nih.gov Biotechnological approaches, specifically metabolic engineering and synthetic biology, offer a sustainable and scalable alternative to chemical synthesis or extraction from natural sources. twistbioscience.com

Metabolic Engineering: This approach involves the targeted modification of an organism's genetic and regulatory processes to enhance the production of a specific compound. nih.govresearchgate.net For this compound, this could involve:

Overexpression of Pathway Genes: Increasing the expression of key enzymes in the this compound biosynthetic pathway, such as specific terpene synthases (TPSs) and cytochrome P450s (CYP450s), can significantly boost yield. frontiersin.org

Suppression of Competing Pathways: By down-regulating or knocking out genes in pathways that compete for the same precursor molecules (e.g., from the MEP pathway), metabolic flux can be redirected towards this compound synthesis. frontiersin.org

Host Selection: Engineering can be performed in the native plant or a heterologous host. Using microbial hosts like Saccharomyces cerevisiae (yeast) or Escherichia coli is often preferred as they are genetically tractable and can be grown in large-scale fermenters, creating microbial "cell factories". nih.govyoutube.com

Synthetic Biology: Taking metabolic engineering a step further, synthetic biology aims to design and construct new biological parts, devices, and systems. nih.gov This field provides a robust toolkit for building complex biosynthetic pathways in host organisms. twistbioscience.com For this compound production, this involves:

Pathway Reconstruction: Assembling the entire multi-gene biosynthetic pathway for this compound in a microbial chassis like yeast. youtube.com

Genetic Tool Development: Creating fine-tuned genetic promoters and terminators to precisely control the expression level of each enzyme in the pathway, optimizing for maximum efficiency. twistbioscience.com

Automation and High-Throughput Screening: Utilizing robotics and machine learning to rapidly design, build, and test thousands of engineered cell variants to find the highest producers. youtube.com

These strategies hold immense promise for creating sustainable and economically viable production platforms for this compound and other valuable terpenoids. twistbioscience.comfrontiersin.org

In-depth Structure-Activity Relationship (SAR) Studies of this compound and its Derivatives for Enhanced Biological Efficacy

The structure-activity relationship (SAR) is a fundamental concept in medicinal chemistry that links the chemical structure of a molecule to its biological activity. wikipedia.org Analyzing the SAR is critical for optimizing a lead compound like this compound, allowing for the modification of its structure to enhance potency or reduce toxicity. wikipedia.orgnih.gov

Future research must involve in-depth SAR studies of this compound. This process includes:

Chemical Synthesis: Medicinal chemists will use techniques of chemical synthesis to create a library of this compound derivatives. wikipedia.org This involves adding, removing, or modifying specific functional groups at various positions on the core molecular scaffold.

Biological Testing: The newly synthesized derivatives are then tested for their biological effects, such as the anticancer activity already noted for the parent compound. acs.orgnih.gov

Data Analysis: By comparing the activity of the derivatives to the original this compound molecule, researchers can determine which chemical groups are responsible for its biological effects. wikipedia.org For instance, studies on other compounds have shown that the position and type of substituent (e.g., an electron-donating vs. an electron-withdrawing group) can dramatically alter biological activity. nih.govmdpi.com

This iterative process of synthesis and testing allows for the development of a quantitative structure-activity relationship (QSAR), which can mathematically model the link between structure and activity, guiding the design of more effective therapeutic agents. wikipedia.orgnih.gov Such studies are essential to translate the initial discovery of this compound's bioactivity into a viable drug candidate.

Further Elucidation of Undiscovered this compound Biosynthetic Steps

While the general framework of diterpenoid biosynthesis is understood, the specific enzymatic steps that lead to the unique and complex structure of this compound remain largely uncharacterized. The complete elucidation of its biosynthetic pathway is a critical research goal. nih.gov

Future work will focus on identifying and characterizing the specific enzymes responsible for converting precursor molecules into the final this compound structure. This involves an integrated approach combining:

Transcriptome Mining and Genomics: By sequencing the mRNA (RNA-seq) of the source plant, Micrandra spruceanum, researchers can identify candidate genes that are highly expressed in tissues where this compound is produced. quizlet.com This is a powerful method for finding genes encoding biosynthetic enzymes, such as cytochrome P450s and dehydrogenases, which are often involved in the later, oxidative, and stereoselective steps of natural product synthesis. frontiersin.orgbiorxiv.org

Heterologous Expression and Biochemical Characterization: Candidate genes are inserted into a well-characterized host organism, like yeast or E. coli, which then produces the corresponding enzyme. nih.govresearchgate.net The function of the enzyme can then be tested in vitro by feeding it with proposed precursor molecules and analyzing the products. researchgate.netresearchgate.net This technique was instrumental in deciphering the complex pathways of other natural products like reserpine (B192253) and spirotryprostatin. nih.govbiorxiv.org

Unraveling the complete pathway will not only satisfy academic curiosity but will also provide the necessary genetic "parts list" for the metabolic engineering and synthetic biology efforts described above. nih.gov

Exploration of Novel Ecological Functions and Biological Significance

The reason why a plant produces a complex molecule like this compound is a key question in chemical ecology. While its potential therapeutic applications are of great interest, understanding its natural role is fundamental. Secondary metabolites in plants often serve as defense mechanisms against herbivores, insects, or microbial pathogens. nih.gov

Future ecological research should investigate the specific roles of this compound in its native environment. Its noted potential antimicrobial properties suggest it may protect the plant from fungal or bacterial infections. Studies could explore:

Anti-pathogen Assays: Testing the effect of this compound on various plant pathogens.

Herbivore Deterrence Studies: Investigating whether the presence of this compound in plant tissues deters feeding by common herbivores.

Stress Response: Examining whether the production of this compound is increased when the plant is subjected to environmental stresses like drought, nutrient deficiency, or UV radiation.

Discovering the ecological functions of this compound will provide deeper insight into its biological significance. This knowledge could lead to novel applications in agriculture, for example, by engineering crops to produce this compound to enhance their natural resistance to pests and diseases.

Q & A

Basic Research Questions

Q. How can I formulate a focused research question to investigate Spruceanol’s pharmacological mechanisms?

- Methodological Guidance : Use the PICOT framework (Population/Problem, Intervention, Comparison, Outcome, Time) to structure your question. For example:

- Population: Specific cell lines or animal models (e.g., murine macrophages).

- Intervention: this compound dosage ranges (e.g., 0.1–100 µM).

- Comparison: Positive controls (e.g., known anti-inflammatory agents).

- Outcome: Quantifiable metrics (e.g., cytokine suppression via ELISA).

- Time: Exposure duration (e.g., 24–72 hours).

Q. What are best practices for conducting a systematic review of this compound’s efficacy in preclinical studies?

- Follow the Cochrane Handbook guidelines:

Define inclusion/exclusion criteria (e.g., studies with dose-response data).

Use databases like PubMed and Web of Science for rigorous searches (avoid overreliance on Google Scholar due to recall limitations) .

Extract data into standardized tables comparing parameters (e.g., IC50 values, model systems).

Assess bias risk using tools like SYRCLE for animal studies .

Q. How should I design an in vitro study to evaluate this compound’s bioactivity?

- Key Steps :

- Select cell lines with relevance to the hypothesized mechanism (e.g., cancer cell lines for apoptosis studies).

- Include dose-response curves and negative/positive controls (e.g., untreated cells, staurosporine for apoptosis induction).

- Adhere to NIH preclinical reporting guidelines for replicability (e.g., detailed protocols for cell culture conditions) .

Advanced Research Questions

Q. How can I resolve contradictory findings in this compound’s reported anti-inflammatory vs. pro-oxidant effects?

- Analytical Strategies :

- Perform sensitivity analyses to identify variables influencing outcomes (e.g., assay type, solvent used).

- Use triangulation by cross-validating results with multiple methods (e.g., Western blot + flow cytometry for apoptosis markers).

- Conduct meta-regression to explore heterogeneity in existing literature (e.g., species-specific responses) .

Q. What methodologies ensure reproducibility in this compound experiments?

- Critical Considerations :

- Document provenance data (e.g., reagent lot numbers, instrument calibration logs).

- Share raw datasets and analysis code via repositories like Zenodo.

- Use standardized metrics (e.g., p-values <0.05 with Bonferroni correction for multiple comparisons) .

Q. How should I present this compound research data to meet journal standards?

- Manuscript Preparation :

- Tables : Use Roman numerals, define abbreviations in footnotes, and align data to reflect instrument precision (e.g., IC50 = 12.3 ± 0.5 µM, not 12.34 µM).

- Figures : Label axes with metric units (e.g., “Concentration (µM)”) and avoid non-essential color use.

- Statistics : Justify significant digits and avoid the term “significant” without accompanying p-values .

Q. How can I address peer reviewer critiques about this compound’s dose-dependent toxicity in my manuscript?

- Response Strategies :

- Provide supplemental data (e.g., full toxicity profiles across cell lines).

- Clarify dose selection rationale using prior pharmacokinetic studies.

- If unable to conduct additional experiments, justify limitations with references to methodological constraints .

Data Analysis & Interpretation

Q. What statistical approaches are appropriate for analyzing this compound’s dual-activity effects?

- Recommendations :

- Use multivariate analysis (e.g., PCA) to disentangle correlated variables (e.g., ROS levels vs. apoptosis).

- Apply Bayesian modeling for small sample sizes or heterogeneous datasets.

- Report effect sizes (e.g., Cohen’s d) alongside p-values for clinical relevance .

Q. How do I structure a literature review to contextualize this compound’s novel mechanisms?

- Framework :

Organize studies by mechanism (e.g., NF-κB inhibition, mitochondrial modulation).

Compare methodologies in tables (e.g., In vitro vs. in vivo models, assay endpoints).

Highlight gaps (e.g., lack of chronic toxicity data) using PEO format (Population, Exposure, Outcome) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.